molecular formula C6H13ClN4O4S B12752163 Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-methyl- CAS No. 91893-37-7

Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-methyl-

Cat. No.: B12752163
CAS No.: 91893-37-7
M. Wt: 272.71 g/mol
InChI Key: SATDQZURIZSSKI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-methyl- involves several steps. One common method includes the reaction of ethanesulfonamide with 2-chloroethyl isocyanate, followed by nitrosation using sodium nitrite in acidic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium nitrite, hydrogen gas, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-methyl- involves its ability to act as an alkylating agent. The nitroso and chloroethyl groups can form reactive intermediates that alkylate DNA and other biological macromolecules, leading to cytotoxic effects . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-methyl- can be compared with other similar compounds, such as:

These compounds share similar mechanisms of action but differ in their specific chemical structures and pharmacokinetic properties, which can influence their efficacy and toxicity profiles.

Properties

CAS No.

91893-37-7

Molecular Formula

C6H13ClN4O4S

Molecular Weight

272.71 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[2-(methylsulfamoyl)ethyl]-1-nitrosourea

InChI

InChI=1S/C6H13ClN4O4S/c1-8-16(14,15)5-3-9-6(12)11(10-13)4-2-7/h8H,2-5H2,1H3,(H,9,12)

InChI Key

SATDQZURIZSSKI-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CCNC(=O)N(CCCl)N=O

Origin of Product

United States

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